molecular formula C13H8FN3O2 B6322315 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol CAS No. 917758-91-9

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

Cat. No.: B6322315
CAS No.: 917758-91-9
M. Wt: 257.22 g/mol
InChI Key: HAEQNSABVQOBNY-UHFFFAOYSA-N
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Description

Significance of Pyrido[3,2-d]pyrimidine (B1256433) Derivatives in Chemical Biology Research

The fusion of pyridine (B92270) and pyrimidine (B1678525) rings to form the pyridopyrimidine core results in a versatile scaffold with significant biological activity. Pyrido[3,2-d]pyrimidine derivatives, in particular, have garnered substantial attention from researchers in chemical biology and medicinal chemistry. These compounds are recognized for their ability to interact with a variety of biological targets, making them valuable tools for probing cellular pathways and developing potential therapeutic agents.

A key area of interest is their role as kinase inhibitors. nih.govresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrido[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of various kinases, such as phosphoinositide 3-kinases (PI3Ks) and checkpoint kinase 1 (CHK1). nih.govresearchgate.net For example, a series of pyrido[3,2-d]pyrimidine derivatives have been designed and synthesized as selective and potent PI3Kδ inhibitors, which are promising targets for treating hematologic malignancies and immune diseases. nih.gov

Furthermore, research has demonstrated the potential of these derivatives as dual inhibitors of mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in maloney murine leukemia virus kinases (PIMs), which are associated with resistance to tyrosine kinase inhibitors in leukemia. nih.gov The development of such dual inhibitors highlights the adaptability of the pyrido[3,2-d]pyrimidine core in designing multi-targeted agents. The structural modifications of this scaffold allow for the fine-tuning of inhibitory activity and selectivity, a critical aspect of modern drug design.

Overview of Heterocyclic Compound Research in Drug Discovery

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to the field of drug discovery. Their prevalence in nature and their ability to engage in a wide range of biological interactions make them privileged structures in medicinal chemistry. The introduction of heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework imparts unique physicochemical properties that are often essential for biological activity.

The structural diversity of heterocyclic compounds allows for the creation of vast chemical libraries for screening against various therapeutic targets. The pyrido[3,2-d]pyrimidine scaffold is a prime example of a bicyclic nitrogen-containing heterocycle that has proven to be a fruitful starting point for the development of novel bioactive molecules. Research into related heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, has also yielded potent inhibitors of key cellular targets like the epidermal growth factor receptor (EGFR), which is often mutated in cancer. mdpi.com

The synthesis of these complex molecules is a significant area of research in itself. Advances in synthetic methodologies have enabled chemists to efficiently generate diverse libraries of heterocyclic compounds for biological evaluation. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has been achieved from 6-amino-1,3-disubstituted uracils, leading to the discovery of inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.govnih.gov

Specific Research Focus on 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol

While extensive research has been conducted on the broader class of pyrido[3,2-d]pyrimidines, the specific compound This compound has emerged as a molecule of particular interest, though detailed published studies remain limited. Its chemical structure, featuring a 4-fluorophenyl substituent at the 6-position of the pyrido[3,2-d]pyrimidine-2,4-diol (B105581) core, suggests its potential as a kinase inhibitor. The molecular formula of this compound is C12H8FN3O2.

The rationale for the focus on this specific compound stems from several key aspects of its structure:

The Pyrido[3,2-d]pyrimidine Core: As established, this scaffold is a known pharmacophore for kinase inhibition.

The 2,4-diol Functionality: The presence of hydroxyl groups at the 2 and 4 positions of the pyrimidine ring can influence hydrogen bonding interactions within the active site of a target protein.

The 4-Fluorophenyl Group: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The fluorophenyl group can participate in favorable interactions with the target protein and modulate the electronic properties of the entire molecule.

Although specific data on the synthesis and biological activity of this compound are not widely available in peer-reviewed literature, its structural similarity to other potent kinase inhibitors suggests it is a promising candidate for further investigation. The table below presents a selection of related pyrido[3,2-d]pyrimidine derivatives and their documented biological activities, providing a context for the potential of the title compound.

Table 1: Examples of Bioactive Pyrido[3,2-d]pyrimidine Derivatives

Compound NameBiological Target(s)Reported Activity
SeletalisibPI3KδPotent and selective inhibitor
4,6-disubstituted pyrido[3,2-d]pyrimidinesMNK/PIM kinasesDual inhibitors for leukemia
6-substituted 2,4-diaminopyrido[3,2-d]pyrimidinesDihydrofolate reductase (DHFR)Antitumor agents

Future research efforts will likely focus on the synthesis of this compound and its evaluation in a panel of kinase assays to determine its inhibitory profile and selectivity. Such studies will be crucial in elucidating its potential as a chemical probe or a lead compound for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-8-3-1-7(2-4-8)9-5-6-10-11(15-9)12(18)17-13(19)16-10/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEQNSABVQOBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)NC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732585
Record name 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917758-91-9
Record name 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Biological Targets and Mechanisms of Action for Pyrido 3,2 D Pyrimidine 2,4 Diol Compounds

Enzyme Inhibition Profiles and Molecular Interactions

The biological activity of 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is predicted to be multifaceted, with the potential to inhibit a range of enzymes critical to cellular function and disease progression. The following sections explore the inhibitory profiles and molecular interactions of related compounds against several key enzyme families.

Phosphoinositide 3-Kinase (PI3K) Inhibition Mechanisms

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. nih.gov Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrido[3,2-d]pyrimidine (B1256433) derivatives have emerged as potent inhibitors of PI3K, particularly the δ isoform (PI3Kδ), which is a key player in hematologic malignancies and immune diseases. nih.gov

The inhibition of PI3K leads to the suppression of downstream signaling cascades, most notably the phosphorylation of Akt. Studies on pyrido[3,2-d]pyrimidine derivatives have confirmed their ability to inhibit Akt phosphorylation in a concentration-dependent manner, thereby modulating the PI3K/Akt/mTOR pathway. nih.govnih.gov

Table 1: PI3Kδ Inhibitory Activity of Representative Pyrido[3,2-d]pyrimidine Derivatives

CompoundPI3Kδ IC50 (nM)Antiproliferative Activity (Cell Line)Antiproliferative IC50 (µM)
Idelalisib (Reference) -SU-DHL-6-
Compound S5 2.82SU-DHL-60.035

This table is based on data for representative pyrido[3,2-d]pyrimidine derivatives and is intended to be illustrative of the potential activity of this compound. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and antimicrobial agents.

Studies on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues have demonstrated their potent inhibitory activity against DHFR. nih.gov These compounds act as nonclassical antifolates, with the 2,4-diaminopyrimidine (B92962) portion mimicking the pteridine (B1203161) ring of the natural substrate, dihydrofolic acid, and binding to the active site of DHFR. The substituent at the 6-position extends into a hydrophobic pocket, and its nature significantly influences the inhibitory potency.

The introduction of a 4-fluorophenyl group at the 6-position is expected to provide beneficial hydrophobic interactions within this pocket, potentially leading to potent DHFR inhibition. The fluorine atom can also engage in specific interactions, such as hydrogen bonding or halogen bonding, which could further enhance binding affinity. Inhibition of DHFR by these compounds leads to a depletion of intracellular tetrahydrofolate pools, resulting in the cessation of DNA synthesis and cell death. Flow cytometric analysis of cells treated with potent pyrido[3,2-d]pyrimidine-based DHFR inhibitors has shown an induction of S-phase cell cycle arrest. researchgate.net

Table 2: DHFR Inhibitory Activity of 6-Substituted 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues

CompoundrhDHFR IC50 (µM)Antitumor Activity (Cell Lines)Antitumor IC50 Range (µM)
5e 0.2 - 1.04 different tumor cell lines0.07 - 23
5h 0.2 - 1.04 different tumor cell lines0.07 - 23
5i 0.2 - 1.04 different tumor cell lines0.07 - 23
5k 0.2 - 1.04 different tumor cell lines0.07 - 23

This table is based on data for representative 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidines and is intended to be illustrative of the potential activity of this compound. researchgate.net

Tyrosine Kinase (TK) Inhibition Research

Tyrosine kinases (TKs) are a large family of enzymes that play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.gov Dysregulation of TK activity is a common feature of many cancers, making them important therapeutic targets. The pyrido[3,2-d]pyrimidine scaffold has been explored for the development of TK inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).

Research on 4-(phenylamino)pyrido[3,2-d]pyrimidines has shown that these compounds can act as potent and irreversible inhibitors of EGFR. acs.org The mechanism of inhibition involves the formation of a covalent bond with a cysteine residue (Cys-773) in the ATP-binding site of the receptor. The 4-anilino portion of the molecule is crucial for this interaction. While the subject compound has a diol substitution on the pyrimidine (B1678525) ring, the presence of the 6-phenyl substituent is a key feature shared with other TK inhibitors. The 4-fluorophenyl group in this compound could influence the binding affinity and selectivity towards different tyrosine kinases.

The inhibition of EGFR and other tyrosine kinases blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Pathways

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. nih.gov The activity of CDKs is often deregulated in cancer cells, leading to uncontrolled cell proliferation. Consequently, CDK inhibitors have emerged as a promising class of anticancer agents. While much of the research on pyridopyrimidine-based CDK inhibitors has focused on the pyrido[2,3-d]pyrimidine (B1209978) scaffold, the pyrido[3,2-d]pyrimidine core also holds potential for CDK inhibition. researchgate.netresearchgate.net

The general mechanism of action for pyrimidine-based CDK inhibitors involves competition with ATP for binding to the catalytic site of the CDK-cyclin complex. The planarity of the fused ring system allows it to fit into the adenine-binding pocket, while substituents can be modified to achieve selectivity for different CDK isoforms. For instance, selective inhibition of CDK4/6 can lead to G1 cell cycle arrest. nih.gov The 6-aryl substituent in pyrido[3,2-d]pyrimidine-2,4-diol (B105581) could play a significant role in determining the potency and selectivity of CDK inhibition.

Inhibition of specific CDKs by small molecules can halt the cell cycle at different checkpoints, preventing the replication of damaged DNA and inducing apoptosis. For example, inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition. nih.gov

Alpha-Glucosidase Inhibition in Pyrido[2,3-d]pyrimidine Analogs

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. jocpr.com

The structural similarities between the pyrido[3,2-d] and pyrido[2,3-d] isomers suggest that this compound may also possess α-glucosidase inhibitory activity. The diol and fluorophenyl moieties could potentially interact with the active site of the enzyme, contributing to its inhibition.

Table 3: α-Glucosidase Inhibitory Activity of Representative 6-Amino-pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

Compoundα-Glucosidase IC50 (µM)
Acarbose (Standard) 750.0 ± 1.5
3o 78.0 ± 2.0

This table is based on data for representative 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives and is intended to be illustrative of the potential activity of this compound. bohrium.com

Modulation of Cellular Signaling Pathways

The inhibition of the aforementioned enzymes by this compound and its analogs has profound effects on various cellular signaling pathways. By targeting key nodes in these pathways, these compounds can modulate cellular processes such as proliferation, survival, and metabolism.

Inhibition of the PI3K/Akt/mTOR pathway by pyrido[3,2-d]pyrimidine derivatives is a primary mechanism through which these compounds exert their anticancer effects. nih.gov This pathway is a central regulator of cell growth and survival, and its blockade can lead to the induction of apoptosis and inhibition of tumor growth. nih.gov

Targeting DHFR disrupts the folate pathway, which is essential for nucleotide synthesis. This leads to an S-phase arrest in the cell cycle and ultimately triggers apoptosis in rapidly dividing cancer cells. researchgate.net

The inhibition of Tyrosine Kinases , such as EGFR, directly impacts downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways. nih.gov This can result in decreased cell proliferation, angiogenesis, and metastasis.

By inhibiting CDKs , pyrido[3,2-d]pyrimidine compounds can directly modulate the cell cycle . For instance, inhibition of CDK4/6 leads to a G1-phase arrest, preventing cells from entering the DNA synthesis phase. nih.gov

Finally, the inhibition of alpha-glucosidase primarily affects metabolic pathways by slowing down carbohydrate digestion and glucose absorption. This leads to a more controlled glycemic response after meals. jocpr.com

Identification of Novel Biological Targets through Deconvolution Approaches

Target deconvolution aims to identify the specific molecular targets of a compound to understand its mechanism of action and potential off-target effects. A powerful technique for this is chemical proteomics, which often involves immobilizing the compound of interest on a solid support to capture its binding partners from cell lysates.

While this approach has been successfully applied to the pyrido[2,3-d]pyrimidine scaffold, a different isomer, there are no published studies that have utilized target deconvolution methods to identify the biological targets of This compound or other closely related pyrido[3,2-d]pyrimidine derivatives. nih.gov

A chemical proteomic analysis of a pyrido[2,3-d]pyrimidine inhibitor identified over 30 protein kinases as potential targets, including both tyrosine and serine/threonine kinases such as Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38alpha. nih.gov This highlights the utility of such approaches in revealing the polypharmacology of kinase inhibitors and identifying unexpected targets that could contribute to their therapeutic effects or toxicities.

The application of similar deconvolution strategies, such as affinity chromatography coupled with mass spectrometry, to This compound would be a critical step in elucidating its mechanism of action and identifying novel therapeutic opportunities. However, at present, such data is not available.

Structure Activity Relationship Sar Studies of 6 4 Fluorophenyl Pyrido 3,2 D Pyrimidine 2,4 Diol and Its Analogs

Influence of the C-6 Fluorophenyl Moiety on Biological Activity

The substitution at the C-6 position of the pyrido[3,2-d]pyrimidine (B1256433) core with an aryl group is a critical determinant of biological activity. Studies on related 6-arylpyridopyrimidine scaffolds have consistently shown that the nature and substitution pattern of this aryl ring significantly modulate the compound's inhibitory potency and selectivity against various biological targets.

For the analogous pyrido[2,3-d]pyrimidine (B1209978) series targeting bacterial D-alanine:D-alanine ligase (DdlB), the presence of a 6-aryl group was essential for activity. The substitution pattern on this phenyl ring played a key role in potency. For instance, compounds with ortho-disubstituted phenyl rings, such as 2,6-dichloro or 2,6-dimethyl substitutions, were found to be particularly effective. This suggests that the steric bulk and electronic properties of the C-6 aryl moiety are crucial for optimal interaction with the target enzyme.

In a series of 2,4-diaminopyrido[3,2-d]pyrimidine analogs developed as dihydrofolate reductase (DHFR) inhibitors, various aryl groups were explored at the C-6 position, linked via thio, sulfonyl, or amino bridges. The electronic nature of the substituents on the phenyl ring had a pronounced effect on potency and selectivity. For example, analogs with electron-donating groups like methoxy (B1213986) substituents (e.g., 2',5'-dimethoxyanilino or 3',4'-dimethoxyphenyl) demonstrated high potency and selectivity for the target pathogenic DHFR over the mammalian enzyme. Specifically, a compound bearing a 6-[(2',5'-dimethoxyanilino)] group was a potent inhibitor of Toxoplasma gondii DHFR. researchgate.net

The 4-fluoro substitution, as seen in the title compound, is a common feature in medicinal chemistry. The fluorine atom can influence activity through several mechanisms:

Electronic Effects: Fluorine is highly electronegative, which can alter the pKa of the molecule and modulate the electronic character of the aryl ring, influencing interactions with the target protein.

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of metabolism, thereby increasing the compound's half-life.

Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's active site, enhancing binding affinity.

Table 1: Influence of C-6 Aryl Substituents on DHFR Inhibition
Compound IDC-6 SubstituentTarget DHFRIC50 (µM)Selectivity Ratio (rlDHFR/tgDHFR)
14 2',5'-dimethoxyanilinoT. gondii (tg)0.084.93
4 (3',4'-dimethoxyphenyl)thioT. gondii (tg)0.063.97
7 (2'-methoxyphenyl)sulfonylT. gondii (tg)0.026.67
Data sourced from studies on 2,4-diaminopyrido[3,2-d]pyrimidine analogs. researchgate.net rlDHFR = rat liver DHFR.

Impact of Substitutions on the Pyrimidine (B1678525) Ring for Potency and Selectivity

The pyrimidine portion of the pyrido[3,2-d]pyrimidine scaffold, particularly the substituents at the C-2 and C-4 positions, is another key area for molecular modification to enhance potency and selectivity. In the parent compound, these positions are occupied by hydroxyl groups, existing in a tautomeric equilibrium with the dione (B5365651) form (a uracil (B121893) analog).

Replacing the 2,4-diol/dione functionality with other groups dramatically alters the compound's biological profile. In a study of pyrido[3,2-d]pyrimidine derivatives as DHFR inhibitors, the 2,4-diamino substitution was found to be a critical pharmacophore. researchgate.net This substitution pattern mimics the natural substrate, folic acid, allowing the compounds to act as potent competitive inhibitors. This highlights that for certain targets, having hydrogen bond donors like amino groups at C-2 and C-4 is essential for potent inhibition.

In the context of kinase inhibition, a different substitution pattern is often favored. For instance, in the related pyrido[2,3-d]pyrimidine series, various substitutions at the C-2 and C-4 positions have been explored. Often, one position is substituted with an amino group to engage in hydrogen bonding with the kinase hinge region, while the other position is used to attach larger side chains that project into other pockets of the ATP-binding site to enhance potency and confer selectivity.

For pyrido[2,3-d]pyrimidine-based inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a 2,4-dione (uracil-like) core was maintained. nih.gov SAR studies revealed that modifications at the N-1 and N-3 positions of this dione ring were crucial. An ethyl group at the N-1 position and a cyclopropyl (B3062369) group at the N-3 position were found to be optimal for activity. nih.gov This indicates that even without changing the core 2,4-dione structure, modulating the lipophilicity and steric bulk at the nitrogen atoms can significantly impact inhibitory potential.

Furthermore, studies on pyrido[2,3-d]pyrimidines as anticancer agents have shown that converting a C-2 thioxo group to a hydrazide moiety can significantly enhance activity, suggesting that the electronic nature and hydrogen bonding capacity of the C-2 substituent have a profound effect.

Table 2: SAR of Pyrido[2,3-d]pyrimidine-2,4-dione Analogs as eEF-2K Inhibitors
Compound IDR1 (N-1)R3 (N-3)eEF-2K IC50 (nM)
6 EthylCyclopropyl420
9 EthylIsopropyl930
12 MethylCyclopropyl>10000
Data sourced from studies on pyrido[2,3-d]pyrimidine-2,4-dione analogs. nih.gov

Effects of Nitrogen Atom Isomerism within the Pyrido-Pyramidine Scaffold on Activity

The pyridopyrimidine system can exist in four different isomeric forms depending on the position of the nitrogen atom in the pyridine (B92270) ring: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidine. This constitutional isomerism has a profound impact on the molecule's three-dimensional shape, electron distribution, and hydrogen bonding capabilities, leading to different biological activities and target selectivities.

Pyrido[2,3-d]pyrimidine: This is the most studied isomer and is associated with a wide range of biological activities, including inhibition of kinases (e.g., tyrosine kinases, CDK4), dihydrofolate reductase (DHFR), and antiviral properties. jocpr.com Its prevalence is partly due to more established synthetic routes. Palbociclib, a CDK4/6 inhibitor, is a prominent drug based on this scaffold.

Pyrido[3,2-d]pyrimidine: This isomer, the core of the title compound, is less explored in the literature, often due to more complex synthetic pathways. jocpr.com However, it has shown significant promise. For example, Seletalisib is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) based on the pyrido[3,2-d]pyrimidine scaffold. nih.gov This scaffold has also been investigated for its potential as DHFR inhibitors. researchgate.net

Pyrido[3,4-d]pyrimidine: Derivatives of this isomer are frequently associated with kinase inhibition. nih.gov For example, Tarloxotinib, a pan-HER kinase inhibitor, features this core structure. nih.gov

Pyrido[4,3-d]pyrimidine: This isomer has also been investigated, with some derivatives showing potent inhibition of kinases like PIM-1. mdpi.com

Stereochemical Dependence in Pyrido[d]pyrimidine Derivative Activity

The introduction of chiral centers into pyrido[d]pyrimidine derivatives can lead to significant differences in biological activity between stereoisomers. Although literature specifically detailing the stereochemical dependence for the pyrido[3,2-d]pyrimidine scaffold is not extensive, studies on closely related isomers strongly suggest its importance.

In research focused on pyrido[2,3-d]pyrimidine derivatives as antiviral agents against Hepatitis C virus (HCV), the introduction of a chiral center in an amide side chain resulted in a clear stereochemical dependence on the compound's potency in replicon assays. jocpr.com This observation demonstrates that the three-dimensional arrangement of atoms is critical for the molecule's interaction with its biological target, and that one enantiomer can be significantly more active than the other.

Furthermore, the development of chiral dihydropyrido[2,3-d]pyrimidinones as potent and selective inhibitors of the kinase AKT provides additional evidence for the importance of stereochemistry in this class of compounds. The specific stereoconfiguration of these molecules was essential for achieving high potency and oral bioavailability.

These findings strongly imply that the biological activity of pyrido[3,2-d]pyrimidine derivatives would also be highly dependent on stereochemistry. The spatial orientation of substituents on a chiral center can govern the molecule's ability to adopt the correct conformation for binding to a target protein. One enantiomer may form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site that are impossible for its mirror image to achieve. Therefore, the synthesis and evaluation of single enantiomers are critical steps in the optimization of chiral pyrido[d]pyrimidine-based drug candidates.

Comparative Analysis of Pyrido[3,2-d]pyrimidine with Other Pyrimidine Scaffolds

The pyrido[3,2-d]pyrimidine core is one of many fused heterocyclic systems built around a pyrimidine ring. Comparing its properties and biological activities with other scaffolds, such as its bioisosteric analogs, provides valuable insights for drug design.

Pyrido[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine (B1254671): A direct comparison between these two scaffolds was conducted in the development of epidermal growth factor receptor (EGFR) inhibitors. nih.gov In this study, two series of compounds were synthesized where the pyridine ring of the pyrido[2,3-d]pyrimidine was replaced by a thiophene (B33073) ring to give the thieno[3,2-d]pyrimidine scaffold. Both scaffolds were able to produce potent inhibitors, but the thieno[3,2-d]pyrimidine series yielded compounds with superior selectivity for the mutant EGFR over the wild-type. nih.gov This suggests that the replacement of the pyridine nitrogen with a sulfur atom, which alters the ring's electronics and geometry, can be a successful strategy for fine-tuning selectivity.

Pyrido[3,2-d]pyrimidine vs. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine: The addition of a third ring, such as a furan, to create a tricyclic system like pyrido[3',2':4,5]furo[3,2-d]pyrimidine, further modifies the scaffold's properties. These more rigid and extended structures have been investigated as inhibitors of phosphodiesterase type 4 (PDE4) and PI3 kinase. The extended, planar nature of this tricyclic system can allow for additional interactions within a binding site, potentially leading to increased potency.

Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "privileged scaffold" in kinase inhibition, as it acts as an isostere of the adenine (B156593) ring of ATP. This allows it to effectively mimic hinge-binding interactions in many kinase active sites. While the pyrido[3,2-d]pyrimidine scaffold is not a direct adenine isostere in the same way, it has also proven effective as a kinase inhibitor (e.g., PI3Kδ). The different arrangement of nitrogen atoms provides a distinct hydrogen bonding pattern and geometry, which can be exploited to achieve selectivity for different kinases compared to the pyrazolo[3,4-d]pyrimidine core.

Table 3: Comparison of Fused Pyrimidine Scaffolds as EGFR Kinase Inhibitors
ScaffoldExample CompoundTarget KinaseIC50 (nM)Selectivity (WT/Mutant)
Thieno[3,2-d]pyrimidineB1EGFRL858R/T790M13>76-fold
Thieno[3,2-d]pyrimidineB7EGFRL858R/T790M5.9>16-fold
Data sourced from studies comparing different fused pyrimidine scaffolds. nih.gov

Molecular Modeling and Computational Investigations of Pyrido 3,2 D Pyrimidine Derivatives

Ligand-Protein Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For pyrido[3,2-d]pyrimidine (B1256433) derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various enzymes, particularly kinases and dihydrofolate reductase (DHFR).

Research on related 6-substituted pyrido[3,2-d]pyrimidines has shown that the core heterocyclic ring system typically forms key hydrogen bonds with the hinge region of kinase domains. For instance, in studies of pyrido[3,2-d]pyrimidines as PI3Kδ inhibitors, the nitrogen atoms in the pyrimidine (B1678525) ring are often observed to interact with backbone amide groups of conserved amino acid residues. The substituent at the 6-position, such as the 4-fluorophenyl group in the compound of interest, generally projects into a more solvent-exposed region or a hydrophobic pocket, where it can form additional interactions that contribute to binding affinity and selectivity. nih.govresearchgate.net

In the context of DHFR inhibition, docking simulations of 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines have revealed that the 2,4-diamino groups form crucial hydrogen bonds with acidic residues like Asp21 in the active site. The 6-substituent, in this case, the 4-fluorophenyl group, would likely occupy a position near the cofactor-binding site, potentially interacting with residues such as Phe31, Ser59, and Pro61. nih.gov The orientation and interactions of the 6-aryl group are critical for determining the potency and selectivity of these inhibitors. nih.gov

A hypothetical docking study of 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol into a kinase active site would likely show the diol groups of the pyrimidine ring participating in hydrogen bonding, while the 4-fluorophenyl group at the C6 position would explore hydrophobic interactions, with the fluorine atom potentially engaging in specific contacts that enhance binding.

Potential Protein Target Key Interacting Residues (Hypothetical) Predicted Interactions for this compound
PI3KδHinge region residues, hydrophobic pocket residuesHydrogen bonds from the 2,4-diol groups to the kinase hinge; hydrophobic interactions from the 4-fluorophenyl group.
DHFRAsp21, Phe31, Ser59, Pro61Hydrogen bonds from the 2,4-diol groups; interactions of the 4-fluorophenyl ring in the cofactor binding region.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridopyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for inhibitory activity.

While a specific QSAR model for This compound has not been reported, studies on related pyrido[2,3-d]pyrimidine (B1209978) series provide valuable insights. These models often highlight the importance of steric and electrostatic fields around the scaffold. For example, a bulky substituent at the 6-position is often favored for enhanced activity, provided it fits within the target's binding pocket. The electrostatic potential of the substituents is also crucial, with electron-withdrawing or electron-donating groups influencing the binding affinity.

A hypothetical QSAR model for a series of 6-aryl-pyrido[3,2-d]pyrimidine-2,4-diols might indicate that:

Steric Fields: A favorable steric field around the 6-phenyl ring suggests that substitutions at the para-position could be beneficial for activity.

Electrostatic Fields: The presence of an electronegative group like fluorine on the phenyl ring could contribute positively to the activity through favorable electrostatic interactions with the protein.

These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and calculate binding free energies.

For pyrido[3,2-d]pyrimidine derivatives, MD simulations have been used to validate docking results and to understand the dynamic nature of the interactions within the binding site. nih.gov Simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. They can also highlight the role of water molecules in mediating ligand-protein interactions.

An MD simulation of This compound bound to a target protein would be expected to show stable hydrogen bonding between the diol groups and the protein. The simulation would also provide insights into the flexibility of the 4-fluorophenyl group and its dynamic interactions within its sub-pocket. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time would be a key metric for assessing the stability of the complex.

Electronic Structure Calculations to Understand Reactivity and Interactions

Electronic structure calculations, often performed using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its ability to interact with a biological target.

For compounds related to the pyrido[2,3-d]pyrimidine class, DFT calculations have been used to determine optimized molecular geometries and to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.comresearchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the electron-rich and electron-poor regions of the molecule, which are important for identifying potential sites for hydrogen bonding and other electrostatic interactions.

For This compound , DFT calculations would likely reveal:

A significant negative electrostatic potential around the oxygen atoms of the diol groups and the nitrogen atoms of the pyrimidine ring, indicating their role as hydrogen bond acceptors.

Calculated Property Significance
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)Identifies regions for electrostatic and hydrogen bonding interactions.
Mulliken Atomic ChargesProvides the charge distribution on each atom, influencing intermolecular interactions.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for new potential inhibitors or for the de novo design of new molecules.

Pharmacophore models for inhibitors of kinases and other enzymes targeted by pyridopyrimidines typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model generated from a set of active 6-aryl-pyrido[3,2-d]pyrimidine derivatives would likely feature:

Hydrogen bond acceptor features corresponding to the nitrogen atoms of the pyridopyrimidine core.

Hydrogen bond donor/acceptor features from the 2,4-diol groups.

A hydrophobic or aromatic feature representing the 6-(4-fluorophenyl) group.

Such a model would serve as a valuable template for the design of new pyrido[3,2-d]pyrimidine derivatives with potentially improved biological activity. For instance, virtual screening of compound databases using this pharmacophore could identify novel scaffolds that mimic the key interactions of This compound . nih.gov

Research Applications and Potential Areas of Preclinical Exploration for Pyrido 3,2 D Pyrimidine 2,4 Diol Derivatives

Preclinical Research in Oncology as Potential Anticancer Agents

Derivatives of pyrido[3,2-d]pyrimidine (B1256433) have emerged as a promising class of compounds in oncological research. Their potential as anticancer agents is attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.

A new series of substituted aryl amino derivatives of pyrido[3,2-d]pyrimidines has been synthesized and evaluated for anticancer effects against multiple human cancer cell lines, including prostate (PC3), lung (A549), breast (MCF-7), and colon (Colo-205). tandfonline.com Many of these synthesized compounds demonstrated good to moderate anticancer activity, with IC₅₀ values ranging from 0.013 µM to 8.22 µM. tandfonline.com Notably, five specific compounds (10a, 10b, 10c, 10d, and 10e) showed more potent activity across all tested cell lines. tandfonline.comtandfonline.com Molecular docking studies suggest that these compounds may exert their effect by binding to the B-Raf kinase, a key protein in a signaling pathway involved in cell growth and proliferation. tandfonline.com

Further research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), including both its wild-type (EGFRWT) and mutant (EGFRT790M) forms. nih.gov One study reported a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, with compound 8a showing high inhibitory activity against both EGFRWT (IC₅₀ of 0.099 µM) and EGFRT790M (IC₅₀ of 0.123 µM). nih.gov This compound was also found to induce apoptosis in PC-3 prostate cancer cells. nih.gov Similarly, other studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives to induce apoptosis and inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. nih.gov For instance, compounds 6b and 8d were found to induce apoptosis in PC-3 and MCF-7 cells, respectively, through the activation of Bax and p53, downregulation of Bcl2, and inhibition of CDK4/6. nih.gov

The versatility of the pyridopyrimidine scaffold allows for the development of compounds that target other important cancer-related pathways. For example, some derivatives have been investigated as dual inhibitors of VEGFR-2 and HER-2, two key receptors involved in tumor angiogenesis and growth. mdpi.com

Anticancer Activity of Selected Pyrido[3,2-d]pyrimidine Derivatives

Compound SeriesCancer Cell LineActivity (IC₅₀)Proposed Target/Mechanism
Aryl amino pyrido[3,2-d]pyrimidines (10a-j)PC3, A549, MCF-7, Colo-2050.013 µM to 8.22 µMB-Raf Kinase Inhibition
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)PC-3EGFRWT: 0.099 µM; EGFRT790M: 0.123 µMEGFR Inhibition, Apoptosis Induction
Pyrido[2,3-d]pyrimidine (6b)PC-3Comparable to DoxorubicinApoptosis Induction, CDK4/6 Inhibition
Pyrido[2,3-d]pyrimidine (8d)MCF-7Comparable to DoxorubicinApoptosis Induction, CDK4/6 Inhibition

Investigational Antiviral Agents, with a Focus on Hepatitis C Virus (HCV)

The structural framework of pyridopyrimidines has been explored for the development of novel antiviral agents. While research specifically targeting the Hepatitis C Virus (HCV) with 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol is not extensively detailed in the provided search results, the broader class of pyrido[3,2-d]pyrimidine derivatives has shown potential in antiviral applications.

For instance, Seletalisib, a pyrido[3,2-d]pyrimidine derivative, is a novel small-molecule inhibitor of PI3Kδ and has been evaluated in clinical assays. nih.gov Another derivative, Selgantolimod, is being studied for its antiviral activity in virally suppressed adults with chronic Hepatitis B. nih.gov Although distinct from HCV, this indicates the therapeutic potential of the pyridopyrimidine scaffold against viral infections.

Other studies have synthesized and investigated various pyrido[2,3-d]pyrimidine derivatives for antiviral activity against other viruses, such as the herpes simplex virus (HSV), with some compounds showing promising results in preclinical tests. nih.govdocumentsdelivered.com The development of these compounds often involves creating a series of related structures and screening them for their ability to inhibit viral replication. nih.gov This foundational research provides a basis for potentially modifying the pyrido[3,2-d]pyrimidine scaffold to target specific viral enzymes or replication mechanisms, including those of HCV.

Research in Antimicrobial Development (Antibacterial and Antifungal)

Pyrido[3,2-d]pyrimidine derivatives and related compounds are recognized for their potential in combating microbial infections. wisdomlib.org The core pyrimidine (B1678525) structure is a component of many bioactive molecules, and its derivatives have been widely investigated for antibacterial and antifungal properties. proquest.com

Studies have shown that certain pyrido[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activity. researchgate.net For example, some synthesized compounds were evaluated against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal species including Candida albicans and Aspergillus flavus. nih.gov The results revealed that several compounds had strong antimicrobial effects when compared to standard drugs. nih.gov

The presence of specific chemical groups attached to the pyridopyrimidine core can influence the antimicrobial potency. For instance, compounds with a fluorine substituent at the para-position of a phenyl ring have shown greater in vitro antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. derpharmachemica.com In one study, novel 5-substituted-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dithiones demonstrated promising antimicrobial activity, with certain compounds being particularly effective against P. aeruginosa and the fungus A. niger. wisdomlib.org

Antimicrobial Activity of Selected Pyridopyrimidine Derivatives

Compound/Derivative TypeTarget MicroorganismObserved Activity
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dithionesP. aeruginosa (bacterium)Promising antibacterial effects
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dithionesA. niger (fungus)Effective antifungal activity
Pyridopyrimidine-2-thione with p-fluorophenyl groupS. aureus, P. aeruginosaGreater in vitro antibacterial activity
Pyridopyrimidine-2-thione with p-fluorophenyl groupC. albicansGreater in vitro antifungal activity

Exploration in Neurological Research, particularly for Neurodegenerative Diseases

The pyrimidine scaffold and its fused derivatives are being investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. nih.gov The mechanism of action often involves the inhibition of specific kinases that are implicated in the disease pathology.

Research has focused on the ability of pyrimidine derivatives to inhibit kinases like glycogen (B147801) synthase kinase 3 (GSK-3), cyclin-dependent kinase 5 (CDK5), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and cdc2-like kinase 1 (CLK1). semanticscholar.org For example, benzo-thieno[3,2-d]pyrimidines have shown sub-micromolar inhibition and selectivity towards CLK1 and DYRK1A. semanticscholar.org While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic systems in neurological research.

Furthermore, triazole-pyrimidine hybrid compounds have demonstrated promising neuroprotective and anti-neuroinflammatory properties in cellular models. nih.gov Some of these compounds provided neuroprotection by reducing the expression of markers for endoplasmic reticulum stress and apoptosis in human neuronal cells. nih.gov Another prototype, a triazolopyrimidine, has been shown in a mouse model of Alzheimer's to normalize microtubule function and reduce neuronal cell death. technologypublisher.com These studies suggest that the broader class of pyrimidine-based compounds holds promise for the development of new therapies for neurodegenerative conditions.

Applications in Inflammatory Pathway Modulation

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. nih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and the production of prostaglandins (B1171923) like PGE₂. rsc.org

Several pyridopyrimidine-derived compounds have been synthesized and evaluated for their anti-inflammatory potential. nih.gov In one study, a series of novel pyridopyrimidinones were investigated for their ability to inhibit COX enzymes. nih.gov Certain compounds in this series (IIId, IIIf, IIIg, and IIIi) exhibited improved COX-2 inhibitory activity compared to the standard drug celecoxib, with IC₅₀ values ranging from 0.67 to 1.02 µM. nih.gov COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a target for anti-inflammatory drug development. Molecular docking studies indicated that these active compounds bind to the COX-2 enzyme in a manner similar to known inhibitors. dovepress.comresearchgate.net

Another class of compounds, pyrido[2,3-d]pyrimidin-5-ones, has been evaluated as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS). acs.org FMS kinase is involved in inflammatory processes, and its inhibition may be beneficial in treating conditions like rheumatoid arthritis. acs.org In preclinical models of arthritis, one such inhibitor, compound 37, was highly effective at reversing established joint swelling. acs.org

Anti-inflammatory Activity of Pyridopyrimidine Derivatives

Compound SeriesTargetActivity (IC₅₀)Reference Drug
Pyridopyrimidinone (IIId)COX-20.67–1.02 µMCelecoxib (IC₅₀ = 1.11 µM)
Pyridopyrimidinone (IIIf)COX-20.67–1.02 µMCelecoxib (IC₅₀ = 1.11 µM)
Pyridopyrimidinone (IIIg)COX-20.67–1.02 µMCelecoxib (IC₅₀ = 1.11 µM)
Pyridopyrimidinone (IIIi)COX-20.67–1.02 µMCelecoxib (IC₅₀ = 1.11 µM)
Pyrido[2,3-d]pyrimidin-5-one (37)FMS KinaseEffective in reversing joint swellingN/A

Advanced Methodologies for Characterization and Analysis in Pyrido 3,2 D Pyrimidine Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

The definitive structural elucidation of pyrido[3,2-d]pyrimidine (B1256433) derivatives relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol, one would expect to see distinct signals for the protons on the pyridine (B92270) and fluorophenyl rings, as well as exchangeable signals for the hydroxyl (-OH) or corresponding tautomeric amine (N-H) protons. nih.govnih.gov

¹³C NMR: Identifies the number of chemically non-equivalent carbon atoms and their electronic environment. The spectra of pyrido[3,2-d]pyrimidine derivatives show characteristic peaks for aromatic carbons, quaternary carbons within the fused ring system, and carbons bonded to heteroatoms like nitrogen and oxygen. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the spectrum of this compound, characteristic absorption bands would confirm key structural features. For related diol/dione (B5365651) structures, typical bands include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=O (carbonyl) stretching for the dione tautomer (around 1650-1700 cm⁻¹), and C-F stretching from the fluorophenyl group. nih.govnih.gov

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and offers insights into its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. rsc.orgnih.gov For this compound (C₁₂H₈FN₃O₂), HRMS would be used to confirm this elemental composition.

TechniqueInformation ProvidedTypical Observations for Pyrido[3,2-d]pyrimidine-2,4-diols
¹H NMRProton environment, count, and connectivitySignals for aromatic protons, D₂O exchangeable signals for OH/NH protons. mdpi.com
¹³C NMRCarbon skeleton and functional groupsResonances for aromatic and heterocyclic carbons, carbonyl carbons. nih.gov
IR SpectroscopyPresence of specific functional groupsN-H and/or O-H stretching bands, C=O stretching bands, C-F stretching. nih.gov
Mass Spectrometry (MS)Molecular weight and elemental formula (HRMS)Accurate molecular ion peak corresponding to the compound's formula. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the determination of their purity, a critical parameter for biological testing.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase (RP-HPLC) mode, is the gold standard for assessing the purity of non-volatile organic compounds like this compound. A sample is passed through a column (e.g., C18) under high pressure with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Purity is determined by the percentage of the total area of all peaks that corresponds to the main product peak in the chromatogram, often detected using a UV detector. A purity level of ≥95% is generally required for compounds intended for biological screening.

Column Chromatography: For the initial purification of the crude product after synthesis, column chromatography using a stationary phase like silica (B1680970) gel is commonly employed. nih.gov Solvents of varying polarity are used to elute the desired compound, separating it from starting materials, reagents, and byproducts.

ParameterTypical ConditionPurpose
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseGradient of Water (A) and Acetonitrile/Methanol (B)Elutes compounds with varying polarities.
Flow Rate1.0 mL/minEnsures efficient separation and good peak shape.
DetectionUV Absorbance (e.g., at 254 nm)Detects and quantifies UV-active compounds.
Analysis OutputPeak retention time and area percentageIdentifies the compound and calculates its purity.

In Vitro Assay Development for Biological Activity Assessment (e.g., enzymatic inhibition assays, cell-based phenotypic screening)

To investigate the therapeutic potential of this compound, a variety of in vitro assays are developed. The pyrido[3,2-d]pyrimidine scaffold is known to be a core structure in molecules targeting enzymes like kinases. smolecule.comjocpr.com

Enzymatic Inhibition Assays: These assays directly measure the effect of a compound on the activity of a specific, isolated enzyme. Given that many pyridopyrimidines are kinase inhibitors, an enzymatic assay would be a primary screening method. jocpr.comnih.gov For example, an ELISA-based or radiometric assay could be used to quantify the inhibitory activity (IC₅₀ value) of the compound against a panel of protein kinases relevant to a particular disease, such as cancer. nih.gov

Anti-proliferative/Cytotoxicity Assays: Assays like the MTT or MTS assay are used to measure the ability of a compound to inhibit the growth of cancer cell lines (e.g., H1975, A549). nih.gov The result is typically reported as a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Apoptosis and Cell Cycle Analysis: If a compound shows anti-proliferative activity, further assays can determine the mechanism. Flow cytometry using annexin (B1180172) V/propidium iodide staining can quantify the induction of apoptosis (programmed cell death). nih.gov Analysis of DNA content can reveal if the compound causes cells to arrest at a specific phase of the cell cycle. nih.gov

Assay TypeSpecific ExampleEndpoint MeasuredRelevance
Enzymatic InhibitionKinase Inhibition Assay (e.g., ELISA)IC₅₀ value against a specific kinaseDetermines direct target potency and selectivity. nih.gov
Cell-Based PhenotypicMTT/MTS Anti-proliferative AssayIC₅₀ or GI₅₀ against cancer cell linesMeasures overall effect on cancer cell growth. nih.gov
Flow Cytometry (Apoptosis/Cell Cycle)Percentage of apoptotic cells; cell cycle phase distributionElucidates the mechanism of anti-proliferative activity. nih.gov

Techniques for Analyzing Byproducts and Intermediates in Synthesis

The synthesis of complex heterocyclic molecules often involves multiple steps and can generate intermediates and byproducts. Their identification is crucial for optimizing reaction conditions and ensuring the purity of the final product.

Monitoring and Isolation:

Thin-Layer Chromatography (TLC): TLC is used for rapid, real-time monitoring of reaction progress. nih.gov It allows for the visualization of the consumption of starting materials and the formation of the product, as well as any significant intermediates or byproducts.

Column Chromatography: As mentioned for purification, this technique is also the primary method for isolating detectable intermediates and major byproducts from the reaction mixture for subsequent structural analysis. nih.gov

Structural Characterization: Once isolated, the structures of intermediates and byproducts are determined using the same spectroscopic methods employed for the final product: NMR, MS, and IR. mdpi.comnih.gov Comparing the spectral data of an unknown byproduct with that of the starting materials and the expected product can provide clues to its structure. For instance, mass spectrometry can reveal if a byproduct results from an incomplete reaction (lower mass) or an unexpected side reaction (different mass or fragmentation).

Q & A

Q. What are the recommended synthetic methodologies for 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diol?

The synthesis of fluorinated pyrimidine derivatives often employs β-CF3-aryl ketones as precursors under mild, metal-free conditions. For example, Liu et al. (2019) demonstrated high-yield routes for analogous compounds (e.g., 4-fluoro-6-(4-fluorophenyl)-2-methylpyrimidine) using NMP as a solvent and NH4Cl quenching for purification . Key steps include:

  • Reaction Conditions : 120°C for 16 hours in polar aprotic solvents.
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) yields pure products (31–70% yields).
  • Precursor Modifications : Fluorophenyl groups can be introduced via nucleophilic aromatic substitution or Suzuki coupling.

Q. How should researchers characterize the structural integrity of this compound?

Robust spectroscopic and analytical methods are critical:

  • 1H/13C/19F NMR : Assign peaks using substituent-induced chemical shifts. For example, fluorine atoms in the 4-fluorophenyl group produce distinct splitting patterns in 19F NMR .
  • HRMS : Validate molecular formulas (e.g., C21H15Cl2FN4O for related compounds) with <5 ppm mass accuracy .
  • Melting Points : Compare experimental values (e.g., 85–87°C for pyrimidine derivatives) to literature data to confirm purity .

Q. What solvent systems are optimal for solubility in biological assays?

This compound’s poor aqueous solubility may require:

  • Co-solvents : DMSO (≤10% v/v) or ethanol for in vitro studies.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonates or morpholine) to the pyridopyrimidine core without disrupting bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from tautomerism or dynamic fluorine effects:

  • Tautomer Analysis : Use variable-temperature NMR to identify keto-enol equilibria in the diol moiety.
  • DFT Calculations : Predict 19F NMR shifts and compare with experimental data to confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for related fluorinated pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematic substituent variation is key:

  • Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess kinase inhibition .
  • Biological Testing : Screen analogs against receptor tyrosine kinases (e.g., EGFR, VEGFR) using kinase inhibition assays .
  • Data Correlation : Map substituent effects to IC50 values using multivariate regression models.

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Key considerations include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for regioselective cyclization.
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized precursors) and adjust reaction times .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 16 hours) for heat-sensitive steps .

Q. What advanced analytical methods are recommended for purity assessment?

Beyond HPLC:

  • ICP-MS : Detect trace metal contaminants from catalysts.
  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed.
  • TGA/DSC : Monitor thermal decomposition profiles to identify polymorphic forms .

Methodological Notes

  • Safety : Handle fluorinated compounds with Fume Hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats) due to potential toxicity .
  • Data Reproducibility : Report solvent batch numbers (e.g., DMSO hygroscopicity varies by supplier) and NMR referencing standards (e.g., TMS vs. DSS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.